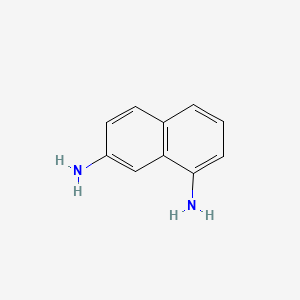

1,7-Diaminonaphthalene

描述

Contextualization within the Diaminonaphthalene Isomer Family

1,7-Diaminonaphthalene is a member of the diaminonaphthalene family, which are derivatives of naphthalene (B1677914) featuring two amino (-NH2) functional groups attached to the aromatic rings. ontosight.ai The parent naphthalene molecule has a planar structure with two sets of equivalent hydrogen atoms: the α-hydrogens at positions 1, 4, 5, and 8, and the β-hydrogens at positions 2, 3, 6, and 7. thieme-connect.com The specific placement of the two amino groups on the naphthalene backbone gives rise to a number of structural isomers, each with distinct physical and chemical properties.

Some of the well-studied diaminonaphthalene isomers include 1,5-diaminonaphthalene, 1,8-diaminonaphthalene (B57835), and 2,3-diaminonaphthalene. ontosight.aiontosight.aiglentham.com These isomers, while sharing the same molecular formula (C₁₀H₁₀N₂), exhibit significant differences in their melting points, solubility, and reactivity due to the varied spatial arrangement of the amino groups. For instance, 1,8-diaminonaphthalene is a precursor to commercial pigments and is used in the synthesis of high-performance polymers like polyamides and polyimides. ontosight.aiaporesearch.com Similarly, 1,5-diaminonaphthalene is utilized as an intermediate in the production of dyes and as a monomer in polymer chemistry. ontosight.ai The unique properties of this compound, stemming from its specific substitution pattern, are the focus of ongoing research.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | 2243-64-3 | C₁₀H₁₀N₂ | 158.20 |

| 1,5-Diaminonaphthalene | 2243-62-1 | C₁₀H₁₀N₂ | 158.20 |

| 1,8-Diaminonaphthalene | 479-27-6 | C₁₀H₁₀N₂ | 158.20 |

| 2,3-Diaminonaphthalene | 771-97-1 | C₁₀H₁₀N₂ | 158.20 |

Significance of Regiochemistry in Aromatic Diamine Systems

The regiochemistry, or the specific positioning of the amino groups on the naphthalene ring system, is of paramount importance in dictating the chemical behavior and potential applications of diaminonaphthalenes. The electronic properties of the naphthalene core are influenced by the location of the electron-donating amino groups, which in turn affects the molecule's reactivity in electrophilic substitution reactions and its ability to participate in polymerization. thieme-connect.com

For example, the proximity of the amino groups in 1,8-diaminonaphthalene allows for the facile formation of perimidines through condensation reactions with carbonyl compounds. In contrast, the more separated amino groups in isomers like 1,5- and this compound lead to different polymerization behaviors, making them suitable monomers for creating linear high-performance polymers such as polyimides and polyamides. ontosight.ai The regiochemistry also profoundly impacts the photophysical properties of these compounds. Derivatives of this compound have been shown to exhibit distinct electronic absorption and emission characteristics compared to their 1,6-isomers, with the 1,7-substituted derivative displaying a higher fluorescence quantum yield in certain systems. researchgate.net This highlights how subtle changes in the molecular structure can lead to significant differences in material properties.

Historical Trajectories and Evolution of Research on Diaminonaphthalenes

Research into diaminonaphthalenes has a long history, initially driven by the dye industry's demand for novel colorants. The ability of these compounds to act as precursors to azo dyes made them valuable intermediates. ontosight.ai The synthesis of diaminonaphthalenes has traditionally been achieved through the reduction of the corresponding dinitronaphthalenes. wikipedia.org

Over time, the focus of research has shifted from dye synthesis to the development of high-performance materials. The bifunctional nature of diaminonaphthalenes, with their two reactive amine groups, makes them excellent monomers for polymerization reactions. This has led to their use in the creation of robust polymers like polyimides, known for their exceptional thermal stability and mechanical strength. google.com The traditional two-stage method for synthesizing aromatic polyimides involves the reaction of a diamine with a dianhydride to form a poly(amic acid) precursor, which is then converted to the final polyimide. google.com

Current Research Landscape and Future Directions for this compound

The current research landscape for this compound is centered on its application in advanced materials, particularly polymers and fluorescent sensors. Its unique structure makes it a valuable building block for creating polymers with specific, desirable properties.

Detailed Research Findings:

Polymer Synthesis: this compound is investigated as a monomer for the synthesis of novel polyimides. google.com The incorporation of the naphthalene moiety into the polymer backbone can impart enhanced thermal stability and specific optical properties. The general synthesis of polyimides involves a polycondensation reaction between a diamine and a dianhydride. google.com

Fluorescent Materials: Due to its inherent fluorescent properties, this compound and its derivatives are of interest in the development of optical materials and sensors. ontosight.ai Research has shown that the substitution pattern on the naphthalene core significantly influences the fluorescence quantum yield and lifetime. researchgate.net For instance, a 1,7-thio-perylene diimide derivative was found to have a higher fluorescence quantum yield compared to its 1,6-isomer. researchgate.net

Chemical Synthesis Intermediate: It serves as a versatile intermediate in the synthesis of more complex organic molecules. ontosight.ai The amino groups can undergo a variety of chemical transformations, including condensation and nucleophilic substitution reactions, allowing for the construction of a wide range of derivatives. ontosight.ai

Structure

3D Structure

属性

IUPAC Name |

naphthalene-1,7-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDWYJINCYGEEJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)N)C(=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70945116 | |

| Record name | Naphthalene-1,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70945116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2243-64-3 | |

| Record name | 1,7-Naphthalenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2243-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,7-Diaminonaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene-1,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70945116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 1,7 Diaminonaphthalene

Established Synthetic Routes for 1,7-Diaminonaphthalene and its Precursors

The creation of the this compound scaffold primarily relies on building from simpler naphthalene (B1677914) precursors. The most prevalent strategies involve the reduction of corresponding dinitro compounds, with other routes including specialized coupling and amination reactions.

Reduction of Nitro-Naphthalene Derivatives

The most traditional and widely used method for synthesizing this compound is the reduction of its precursor, 1,7-dinitronaphthalene (B1194981). This process typically begins with the nitration of naphthalene, which can yield a mixture of dinitronaphthalene isomers. vulcanchem.com Achieving regiocontrol to favor the 1,7-isomer can be challenging, as 1,5- and 1,8-isomers are often major products. vulcanchem.com

Once 1,7-dinitronaphthalene is obtained, the two nitro groups are reduced to amino groups. This transformation is commonly accomplished via catalytic hydrogenation. vulcanchem.com While specific data for the 1,7-isomer is not extensively detailed in public literature, analogous reductions of other dinitronaphthalene isomers provide insight into typical reaction conditions. For instance, the hydrogenation of 1,8-dinitronaphthalene (B126178) has been successfully carried out using a platinum on activated charcoal catalyst in a toluene (B28343) solvent under hydrogen pressure. prepchem.comjustia.com Similarly, 1,5-dinitronaphthalene (B40199) can be reduced using a Palladium on carbon (Pd/C) catalyst. google.com Non-noble metal catalysts, such as nickel supported on carbon nanotubes, have also proven effective for the hydrogenation of 1,5-dinitronaphthalene, offering a more cost-effective alternative to platinum or palladium. daneshyari.com

Table 1: Representative Conditions for Catalytic Hydrogenation of Dinitronaphthalenes

| Starting Material | Catalyst | Solvent | Temperature | Pressure | Yield |

|---|---|---|---|---|---|

| 1,8-Dinitronaphthalene | 1% Pt/C | Toluene | 50°C | 10 bars | 86% prepchem.com |

| 1,5-Dinitronaphthalene | 5% Pd/C | Isopropanol | 80°C | 1.5 MPa | 90% google.com |

| 1,5-Dinitronaphthalene | 20% Ni/CNTs | DMF | 120°C | 0.6 MPa | 92% (Selectivity) daneshyari.com |

Coupling Reactions Involving Naphthalene Scaffolds

Modern synthetic organic chemistry offers powerful cross-coupling reactions to form carbon-nitrogen bonds, providing an alternative pathway to diaminonaphthalenes. These methods typically start with a dihalogenated naphthalene, such as 1,7-dibromo- or 1,7-dichloronaphthalene.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. wikipedia.org This reaction has become a fundamental tool for the synthesis of aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.orgrug.nl In the context of this compound synthesis, a 1,7-dihalonaphthalene could be coupled with an ammonia (B1221849) equivalent, followed by hydrolysis, to yield the desired product. wikipedia.org The reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. rsc.org

The Ullmann condensation is a copper-catalyzed reaction that also forms C-N bonds. thermofisher.com While classic Ullmann reactions often require harsh conditions like high temperatures, modern protocols have been developed that proceed under milder conditions. thermofisher.comnih.gov This method involves coupling a 1,7-dihalonaphthalene with an amine source in the presence of a copper catalyst. frontiersin.org

Table 2: Comparison of General Conditions for C-N Coupling Reactions

| Reaction | Catalyst | Typical Ligands | Base | Temperature |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Biaryl phosphines (e.g., XPhos, SPhos) | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Room Temp. to >100°C |

| Ullmann Condensation | Copper (e.g., CuI, Cu powder) | Diamines, Phenanthrolines (often ligand-free) | K₂CO₃, t-BuOK | 60°C to >100°C frontiersin.org |

Advanced Catalytic Approaches in this compound Synthesis

Advances in catalysis continue to refine the synthesis of aromatic amines. In the context of Buchwald-Hartwig amination, the development of highly specialized and sterically hindered biaryl phosphine ligands has been crucial. Ligands such as XPhos, SPhos, and RuPhos have expanded the scope of palladium-catalyzed amination to include less reactive aryl chlorides and challenging substrates. rug.nl These advanced catalyst systems can lead to higher yields and milder reaction conditions.

Another advanced approach is the direct amination of the naphthalene core, which avoids the nitration and subsequent reduction steps. Research has shown the potential for one-step catalytic amination of naphthalene to naphthylamine using vanadium-based catalysts, although controlling the regioselectivity to produce the 1,7-isomer would be a significant challenge.

Functionalization and Derivatization Strategies of this compound

The two primary amino groups of this compound are nucleophilic sites that can readily undergo various chemical transformations, allowing for the synthesis of a wide range of derivatives.

Amidation and Acylation Reactions

Primary aromatic amines react with acylating agents like acid chlorides and anhydrides to form amides in a reaction known as acylation. ncert.nic.in This reaction can be used to functionalize one or both amino groups of this compound. The reaction is typically performed in the presence of a base, such as pyridine, to neutralize the HCl byproduct. ncert.nic.in

By controlling the stoichiometry of the acylating agent, it is possible to achieve selective mono-amidation or di-amidation. A study on the related 1,5-diaminonaphthalene demonstrated that a thermal, solventless reaction with L-pyroglutamic acid resulted in a mono-pyroglutanilide derivative, showcasing the feasibility of asymmetric functionalization. nih.gov This highlights how breaking the molecule's symmetry through mono-amidation can significantly alter its electronic properties. nih.gov

Table 3: General Amidation and Acylation Reactions

| Reactant | Acylating Agent | Expected Product |

|---|---|---|

| this compound | Acetyl Chloride (CH₃COCl) | Mono- or Di-acetylated Diaminonaphthalene |

| this compound | Acetic Anhydride (B1165640) ((CH₃CO)₂O) | Mono- or Di-acetylated Diaminonaphthalene |

| this compound | Benzoyl Chloride (C₆H₅COCl) | Mono- or Di-benzoylated Diaminonaphthalene |

N-Alkylation and N-Arylation Transformations

The hydrogen atoms on the amino groups of this compound can be substituted with alkyl or aryl groups.

N-Alkylation involves the reaction of the diamine with alkyl halides. The primary amine acts as a nucleophile, displacing the halide to form a secondary amine. This reaction can proceed further to form tertiary amines and even quaternary ammonium (B1175870) salts. ncert.nic.in For example, the related 1,8-diaminonaphthalene (B57835) is a known precursor to 1,8-bis(dimethylamino)naphthalene, a compound synthesized through exhaustive N-alkylation. wikipedia.org

N-Arylation involves attaching an aryl group to the nitrogen atom. This is most effectively achieved using the cross-coupling methodologies described previously. In this context, this compound serves as the nucleophilic amine partner in a Buchwald-Hartwig or Ullmann reaction with an aryl halide. nih.gov This allows for the synthesis of complex diaryl- or triaryl-substituted naphthalene structures. Transition-metal-free methods for N-arylation have also been developed using o-silylaryl triflates in the presence of a fluoride (B91410) source like CsF, offering a milder alternative. nih.gov

Cyclocondensation Reactions for Heterocyclic Scaffolds

Cyclocondensation reactions of this compound provide a versatile route to a variety of nitrogen-containing heterocyclic compounds. The differential reactivity of the 1- and 7-amino groups can be exploited to achieve regioselective cyclization, leading to the formation of unique fused-ring systems.

One notable application of this compound is in the synthesis of polyimides. Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of the naphthalene moiety into the polymer backbone can enhance these properties. The synthesis typically involves a two-step process starting with the polycondensation of a diamine, such as this compound, with a dianhydride to form a poly(amic acid) precursor. Subsequent thermal or chemical imidization leads to the final polyimide. The properties of the resulting polyimide can be tailored by the choice of the dianhydride comonomer.

| Diamine | Dianhydride | Resulting Polymer | Key Properties |

| This compound | Pyromellitic dianhydride (PMDA) | Polyimide | High thermal stability, good mechanical properties |

| This compound | 4,4'-Oxydiphthalic anhydride (ODPA) | Polyimide | Improved solubility, good thermal stability |

This table presents potential polyimides derived from this compound, illustrating the versatility of this diamine in polymer synthesis.

While extensive research has been conducted on polyimides derived from other naphthalenediamine isomers, the exploration of this compound in this context continues to be an active area of investigation.

Formation of Schiff Base Ligands

Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. These compounds are of great interest due to their wide range of applications, including as ligands in coordination chemistry, as intermediates in organic synthesis, and for their biological activities. This compound, with its two primary amino groups, can react with various carbonyl compounds to form mono- or bis-Schiff bases.

The reaction typically proceeds by nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to yield the imine. The formation of Schiff bases from this compound allows for the introduction of diverse functionalities, leading to ligands with tailored electronic and steric properties for metal coordination.

| Aldehyde/Ketone | Product | Potential Applications |

| Salicylaldehyde | Bis(salicylidene)-1,7-diaminonaphthalene | Metal complexation, catalysis |

| Substituted Benzaldehydes | Substituted Bis(benzylidene)-1,7-diaminonaphthalene | Fluorescent probes, electronic materials |

| Acetylacetone | N,N'-(1,7-naphthalene)bis(acetylacetoneimine) | Coordination chemistry, analytical reagents |

This table showcases a selection of Schiff bases that can be synthesized from this compound and various carbonyl compounds, highlighting their potential uses.

Chemo- and Regioselectivity in this compound Reactions

The presence of two chemically non-equivalent amino groups in this compound—the 1-amino group being in a peri position and the 7-amino group in a more sterically accessible position—gives rise to interesting challenges and opportunities in terms of chemo- and regioselectivity.

Mechanistic Investigations of Reaction Selectivity

The selective functionalization of one amino group over the other is a key aspect of the chemistry of this compound. The 1-amino group is generally considered to be more sterically hindered due to its proximity to the adjacent peri-hydrogen atom. This steric hindrance can influence the accessibility of reagents and thus direct reactions to the 7-amino group.

Theoretical studies and computational modeling can provide valuable insights into the reactivity of the different positions of the naphthalene core. For instance, calculations of the electron density and local reactivity descriptors can help predict the more nucleophilic amino group and the preferred site of attack for various electrophiles.

Stereochemical Considerations in Derivative Synthesis

The synthesis of chiral derivatives from achiral starting materials is a central theme in modern organic chemistry. While this compound itself is achiral, it can be used as a scaffold to synthesize chiral molecules. For example, the reaction of this compound with chiral aldehydes or ketones can lead to the formation of chiral Schiff bases. These chiral ligands can then be used in asymmetric catalysis to induce enantioselectivity in a variety of chemical transformations.

Furthermore, the introduction of stereogenic centers into derivatives of this compound can be achieved through various synthetic strategies, opening up possibilities for the creation of novel chiral materials and catalysts. The stereochemical outcome of such reactions would be influenced by the reaction conditions, the nature of the reagents, and the inherent stereoelectronic properties of the this compound core.

Advanced Materials Science Applications of 1,7 Diaminonaphthalene and Its Derivatives

Polymeric Materials Derived from 1,7-Diaminonaphthalene

This compound serves as a versatile monomer for the synthesis of a variety of polymeric materials with interesting electronic and physical properties. The presence of two reactive amine functional groups on the naphthalene (B1677914) core allows for the formation of extended polymer chains through several polymerization techniques. These polymers are part of the larger family of poly(diaminonaphthalene)s (PDANs), which have garnered attention for their potential in advanced materials science applications. researchgate.net

Electrochemical Polymerization Techniques

Electrochemical polymerization is a powerful method for synthesizing thin, uniform, and adherent polymer films directly onto an electrode surface. This technique offers precise control over the film thickness and morphology by adjusting electrochemical parameters such as potential, current, and charge.

The electropolymerization of diaminonaphthalene isomers typically proceeds via an oxidative coupling mechanism. While specific studies focusing exclusively on this compound are limited, the general mechanism involves the oxidation of the amine groups to form radical cations. These reactive species then couple to form dimers, oligomers, and ultimately a high molecular weight polymer film on the electrode surface. The process is often carried out in an acidic aqueous solution, where the polymer deposits in its conductive, doped state. For instance, poly(1,8-diaminonaphthalene) has been synthesized by cycling the potential between –0.15 and +0.95 V (vs. SCE) in an aqueous solution containing the monomer and perchloric acid. vjs.ac.vn A similar approach can be envisioned for the 1,7-isomer. The resulting polymer films are generally electroactive, meaning they can be reversibly oxidized and reduced.

The properties of the resulting poly(this compound) film, such as its conductivity and stability, would be influenced by the polymerization conditions, including the nature of the electrolyte and the potential range used. For example, the stability of poly(8-(3-acetylimino-6-methyl-2,4-dioxopyran)-1-aminonaphthalene) films was found to be enhanced when synthesized in the presence of a surfactant like dodecylbenzene (B1670861) sulphonate. electrochemsci.org

Chemical Oxidative Polymerization Approaches

Chemical oxidative polymerization offers a scalable method for producing bulk quantities of poly(this compound). This approach involves the use of a chemical oxidizing agent to initiate the polymerization of the monomer in a suitable solvent.

Commonly used oxidants for the polymerization of aromatic amines include ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) and hydrogen peroxide (H₂O₂) in the presence of a catalyst like ferric chloride (FeCl₃) or an iron catalyst. nanoscience.or.krrsc.org The polymerization of 1-aminonaphthalene, for instance, has been successfully achieved using H₂O₂ with an Fe catalyst, yielding a brown, soluble polymer. nanoscience.or.kr A similar strategy could be employed for this compound. The reaction is typically carried out at room temperature or slightly elevated temperatures.

The resulting poly(this compound) would likely be obtained as a powder that can be processed from solution. The properties of the polymer, such as molecular weight and solubility, are dependent on the reaction conditions, including the monomer-to-oxidant ratio, reaction time, and temperature. For example, poly(1-aminonaphthalene) has been synthesized in high yields (80-96%) and was found to be soluble in solvents like dimethyl sulfoxide (B87167) (DMSO) and N-methyl-2-pyrrolidone (NMP). nanoscience.or.kr

| Parameter | Description | Relevance to 1,7-DAN Polymerization |

| Oxidizing Agent | Initiates polymerization by oxidizing the monomer. | Ammonium persulfate, ferric chloride, and hydrogen peroxide are potential candidates. |

| Solvent | Medium for the polymerization reaction. | Aqueous acidic solutions or organic solvents can be used. |

| Temperature | Affects the rate of polymerization and polymer properties. | Typically conducted at or near room temperature. |

| Monomer/Oxidant Ratio | Influences the molecular weight and yield of the polymer. | Optimization is necessary for desired polymer characteristics. |

Copolymers Incorporating this compound Moieties

To tailor the properties of the final material, this compound can be copolymerized with other monomers. Copolymerization can lead to materials with enhanced solubility, processability, and specific functionalities. For instance, copolymers of 4-sulfonic diphenylamine (B1679370) and 1,8-diaminonaphthalene (B57835) have been synthesized via chemical oxidative polymerization, resulting in microparticles with good water resistance and high thermostability. acs.org

Similarly, this compound could be copolymerized with monomers like luminol (B1675438) to create novel copolymers with interesting electrochemiluminescence properties. A study on the copolymer of luminol and 1,8-diaminonaphthalene showed that the resulting material could be used as a sensor for Cr³⁺ ions. rsc.org The incorporation of this compound into such copolymer structures could lead to materials with unique sensing or electronic capabilities.

Structural Characterization of Poly(this compound) Materials

The structure of poly(this compound) can be elucidated using various spectroscopic and analytical techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a crucial tool for confirming the polymerization and identifying the key functional groups in the polymer. The spectrum of the polymer would show characteristic peaks corresponding to the naphthalene ring, and the N-H and C-N bonds of the amine/imine groups. For comparison, the FTIR spectrum of a poly(luminol-co-1,8-diaminonaphthalene) copolymer displayed peaks related to the polymer backbone and the functional groups of the monomers. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the polymer. The absorption spectrum of poly(this compound) in a suitable solvent would reveal the extent of π-conjugation in the polymer chain. Copolymers of 2,4-dihydroxypropiophenone and 1,5-diaminonaphthalene with formaldehyde (B43269) showed absorption maxima around 270 nm and 320 nm, indicating the presence of conjugated aromatic systems. ijarsct.co.in

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the chemical structure and connectivity of the polymer. The NMR spectra of a copolymer containing 1,5-diaminonaphthalene revealed signals corresponding to aromatic protons and phenolic -OH groups. ijarsct.co.in

Scanning Electron Microscopy (SEM): SEM is used to study the morphology and surface features of the polymer. It can reveal whether the polymer has a granular, fibrous, or compact structure. For instance, copolymers of 1,5-diaminonaphthalene have shown both crystalline and amorphous regions in SEM images. ijarsct.co.in

| Technique | Information Obtained | Expected Observations for Poly(1,7-DAN) |

| FTIR | Functional groups present in the polymer. | Characteristic peaks for N-H, C-N, and the naphthalene ring. |

| UV-Vis | Electronic transitions and conjugation length. | Absorption bands in the UV and visible regions. |

| NMR | Chemical structure and monomer connectivity. | Signals corresponding to aromatic and amine protons. |

| SEM | Surface morphology and microstructure. | Can vary from granular to film-like depending on synthesis. |

Application in Organic Semiconductors and Conductive Polymers

Polymers derived from diaminonaphthalenes are considered promising materials for organic electronics due to their conjugated π-electron systems, which can facilitate charge transport. The electrical conductivity of these polymers can be tuned by doping with acids or other doping agents.

The conductivity of poly(diaminonaphthalene)s is generally in the semiconductor range. For instance, poly(1-aminonaphthalene) exhibits a conductivity of 1.7 x 10⁻⁶ S/cm, which increases significantly upon doping with HCl or iodine. nanoscience.or.kr Similarly, poly(1,8-diaminonaphthalene) has a reported conductivity of 2 to 3 S/cm in its doped form. osti.govscilit.com It is expected that poly(this compound) would also exhibit semiconducting properties, with its conductivity being dependent on the degree of doping and the polymer's molecular structure.

These materials have potential applications in various electronic devices, including organic field-effect transistors (OFETs) and sensors. researchgate.net Naphthalene diimides, another class of naphthalene-based compounds, are well-known n-type organic semiconductors used in organic thin-film transistors. nih.govresearchgate.net The development of polymers from this compound could contribute to the library of available organic semiconducting materials.

Polyimide Synthesis

This compound is a suitable diamine monomer for the synthesis of polyimides, a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. nih.govvt.edu The general synthesis of polyimides involves a two-step process. vt.edu First, a diamine is reacted with a dianhydride in a polar aprotic solvent to form a soluble poly(amic acid) precursor. In the second step, the poly(amic acid) is converted to the final polyimide through thermal or chemical cyclodehydration. google.com

The properties of the resulting polyimide are highly dependent on the chemical structure of the diamine and dianhydride monomers. The use of this compound as the diamine component would introduce the rigid and planar naphthalene moiety into the polyimide backbone. This is expected to result in polyimides with high glass transition temperatures (Tg) and excellent thermal stability. For example, polyimides derived from 1,5-diaminonaphthalene and pyromellitic dianhydride have been shown to form stiff-chain polymers that can be used to create molecular composites with enhanced mechanical properties and thermal stability. researchgate.net

The synthesis of polyimides from this compound could lead to materials suitable for applications in the aerospace and electronics industries, where high-temperature performance is critical. researchgate.net

Supramolecular Architectures and Assembly

The specific arrangement of two amino groups on the rigid naphthalene framework of this compound (1,7-DAN) provides a unique platform for the construction of complex supramolecular architectures. The molecule's geometry, coupled with the hydrogen-bonding capabilities of its amine functionalities and the potential for π-π stacking interactions, allows it to serve as a versatile building block in supramolecular chemistry.

Host-Guest Chemistry with this compound

Host-guest chemistry involves the formation of complexes where a "host" molecule creates a binding site for a "guest" molecule through non-covalent interactions nih.gov. The aromatic core of naphthalene and its derivatives makes them suitable guests for various macrocyclic hosts that possess hydrophobic cavities. thno.orgresearchgate.net Macrocycles such as cyclodextrins, calixarenes, and pillararenes are well-known hosts capable of encapsulating guest molecules to form stable host-guest complexes. nih.govthno.orgresearchgate.net

The formation of these inclusion complexes is primarily driven by hydrophobic interactions, where the nonpolar naphthalene guest is favorably partitioned into the nonpolar cavity of the host, displacing water molecules. oatext.comoatext.com While specific studies detailing the inclusion of this compound are not extensively documented, the behavior of the parent naphthalene molecule has been well-researched. For instance, naphthalene is known to form inclusion complexes with α-, β-, and γ-cyclodextrins, with varying stoichiometries and binding constants depending on the size of the cyclodextrin (B1172386) cavity. oatext.comrsc.orgnih.gov It forms a 1:2 complex with α-cyclodextrin and coexisting 2:1 and 2:2 complexes with β-cyclodextrin. rsc.org The presence of amino groups on the naphthalene core, as in 1,7-DAN, would be expected to influence the binding affinity and orientation within the host cavity due to potential hydrogen bonding with the host's rim.

| Host Molecule | Description | Primary Guest Interaction | Typical Guests |

|---|---|---|---|

| Cyclodextrins (α, β, γ) | Cyclic oligosaccharides with a hydrophobic inner cavity and hydrophilic exterior. oatext.comoatext.com | Hydrophobic interactions, van der Waals forces. oatext.com | Aromatic hydrocarbons, fatty acids, various drugs. nih.gov |

| Calixarenes | Macrocycles made from phenol (B47542) units linked by methylene (B1212753) bridges, forming a cup-shaped cavity. nih.gov | π-π stacking, cation-π interactions, hydrogen bonding. | Neutral molecules, cations, fullerenes. |

| Pillararenes | Pillar-shaped macrocycles composed of hydroquinone (B1673460) units linked at para-positions. nih.govresearchgate.net | π-π stacking, C-H···π interactions. | Linear alkanes, neutral and cationic guests. |

| Cucurbiturils | Barrel-shaped macrocycles made of glycoluril (B30988) units, with a hydrophobic cavity and polar portals. nih.gov | Hydrophobic interactions, ion-dipole interactions. | Alkylammonium ions, amino acids, dyes. |

Self-Assembly Processes and Non-Covalent Interactions

Self-assembly is the spontaneous organization of molecules into ordered structures, guided by non-covalent interactions. For this compound, the primary forces governing self-assembly are hydrogen bonding and π-π stacking.

Hydrogen Bonding: The two primary amine groups in 1,7-DAN are potent hydrogen bond donors. These groups can form extensive networks, linking molecules together. This is analogous to the behavior observed in related structures like naphthalene-1,7-diol, where O-H···O and C-H···O hydrogen bonds lead to the formation of infinite chains of rings in the crystal structure. nih.gov Similarly, studies on 1,8-diaminonaphthalene derivatives show the formation of extended hydrogen-bonded networks that create sheet-like structures. nsf.govacs.org The specific 1,7-substitution pattern influences the directionality of these bonds, potentially leading to unique supramolecular motifs.

π-π Stacking: The large, electron-rich surface of the naphthalene core facilitates attractive π-π stacking interactions between molecules. These interactions contribute significantly to the stabilization of assembled structures, often working in concert with hydrogen bonding to create well-defined one-, two-, or three-dimensional arrays. warwick.ac.uk

The interplay between these non-covalent forces is crucial in dictating the final assembled architecture. The steric and electronic properties arising from the 1,7-substitution pattern, which results in reduced conjugation between the amino groups compared to the 1,8-isomer, play a key role in defining the geometry and stability of these assemblies. vulcanchem.com

| Interaction Type | Description | Participating Groups in 1,7-DAN |

|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (donor) and another nearby electronegative atom (acceptor). | -NH₂ groups act as donors. The nitrogen atom can also act as an acceptor. |

| π-π Stacking | Attractive, non-covalent interactions between aromatic rings. | The entire naphthalene ring system. |

| van der Waals Forces | Weak, short-range electrostatic forces between uncharged molecules. | All atoms in the molecule contribute. |

Formation of Macrocyclic and Macrobicyclic Ligands

Diaminonaphthalenes are valuable precursors for synthesizing macrocyclic ligands, which are large cyclic molecules capable of binding metal ions or other guest species. tandfonline.com The synthesis of these macrocycles often employs a template-directed approach, where a metal ion directs the condensation of the diamine with a dicarbonyl compound, such as glyoxal, to form a macrocyclic Schiff base. nih.gov

While many published examples utilize the 1,8-diaminonaphthalene isomer due to the favorable geometry of its amino groups for chelation, the principles of macrocyclization are applicable to the 1,7-isomer as well. tandfonline.comnih.gov The reaction typically involves the condensation of two diamine molecules with two dicarbonyl molecules to form a [2+2] macrocycle. The metal ion, acting as a template, holds the reacting components in the correct orientation to facilitate the ring-closing reaction. mdpi.com Subsequent reduction of the imine bonds in the Schiff base can yield the corresponding macrocyclic amine, which often forms more stable complexes with metal ions.

| Reactants | Template Metal Ion (Examples) | Reaction Type | Product |

|---|---|---|---|

| Diaminonaphthalene + Dicarbonyl (e.g., Glyoxal) | Co(II), Ni(II), Cu(II), Zn(II), Cd(II) tandfonline.comnih.gov | [2+2] Schiff Base Condensation | Tetraaza rsc.organnulene-type macrocyclic complex |

The synthesis of macrobicyclic ligands, which contain multiple rings, can also be envisioned using 1,7-DAN as a building block through multi-step synthetic strategies, although this area remains less explored.

Design of Porous Supramolecular Assemblies

The creation of porous materials from discrete molecular components is a central goal of crystal engineering. The principle relies on using molecular building blocks (tectons) with well-defined shapes and directional interaction sites to construct extended, porous networks through self-assembly. nih.gov

This compound, with its rigid shape and defined hydrogen-bonding vectors, is a candidate for such a building block. The arrangement of these molecules through the non-covalent interactions described previously (hydrogen bonding and π-π stacking) can, in principle, lead to crystalline structures that contain voids or channels. The formation of a porous versus a close-packed structure is often dependent on the flexibility and geometry of the building blocks. nih.gov The specific geometry of 1,7-DAN, differing from its more commonly studied isomers, could potentially frustrate dense packing and favor the formation of porous architectures. The design of such materials often involves co-crystallization with other complementary molecules (linkers) that can bridge the diaminonaphthalene units to create a more robust and open framework.

Coordination Chemistry and Metal Complexes

The amine groups of this compound can act as Lewis bases, donating their lone pair of electrons to coordinate with metal ions. This allows 1,7-DAN to function as a ligand in the formation of coordination compounds and polymers.

This compound as a Ligand in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters (nodes) linked together by organic molecules (linkers or struts). espublisher.comresearchgate.net The vast potential for combining different metals and organic linkers allows for the rational design of MOFs with tailored pore sizes, shapes, and functionalities for applications in gas storage, separation, and catalysis. espublisher.comrsc.org

Naphthalene-based ligands, particularly naphthalenedicarboxylates, have been successfully used to construct a variety of MOFs. frontiersin.orgresearchgate.net The use of diaminonaphthalene isomers as the primary linker is also an emerging area. For example, a covalent organic framework (a related class of porous polymer) has been synthesized through an imine-linking reaction using 1,5-diaminonaphthalene. acs.org

While the direct use of this compound as a primary linker in a MOF is not widely reported, its structure offers several potential pathways for incorporation:

Direct Coordination: The two amino groups can directly coordinate to metal centers. The distance and angle between the amines in the 1,7-isomer would likely lead to the formation of bridging links between different metal centers, contributing to the formation of a 2D or 3D framework.

Functionalized Linker: The 1,7-DAN molecule can be chemically modified to introduce other functional groups, such as carboxylates or pyridyls, which are more commonly used for MOF synthesis. This would create a custom linker where the this compound unit acts as a rigid backbone, influencing the final topology and properties of the MOF.

The incorporation of the electron-rich diaminonaphthalene moiety into a MOF framework could impart interesting electronic or photophysical properties, such as fluorescence or photoconductivity, making them suitable for sensing or optoelectronic applications. nih.govrsc.org

| Component | Description | Role/Function | Example from Naphthalene Chemistry |

|---|---|---|---|

| Metal Node (SBU) | A metal ion or a cluster of metal ions that acts as a junction point. | Provides structural integrity and defines the geometry of the framework. | Zn(II), Co(II), Y(III) ions. frontiersin.orgnih.gov |

| Organic Linker | An organic molecule with coordinating functional groups that bridges metal nodes. | Determines the pore size, shape, and chemical environment of the pores. | Naphthalenedicarboxylic acid, 1,5-Diaminonaphthalene. frontiersin.orgacs.org |

| Porous Structure | The resulting network contains solvent-accessible voids or channels. | Allows for applications in storage, separation, and catalysis. | High surface area materials for gas adsorption. rsc.org |

Synthesis and Characterization of Metal Chelates with this compound Derivatives

Diaminonaphthalenes serve as effective ligands in coordination chemistry, readily forming stable complexes with a variety of metal ions. While the 1,8-isomer is frequently studied due to the ideal positioning of its amino groups for forming a stable five-membered chelate ring, this compound and its derivatives also participate in metal chelation. The synthesis of these metal chelates typically involves the reaction of a this compound-based ligand, such as a Schiff base, with a metal salt in a suitable solvent.

A common synthetic route involves the initial formation of a Schiff base ligand by condensing the diaminonaphthalene with an aldehyde or ketone. This ligand is then reacted with a metal salt, such as palladium(II) chloride or potassium tetrachloroplatinate(II), to yield the final metal complex. The resulting chelates often exhibit a rigid and planar framework, which enhances their stability and influences their electronic properties nih.gov.

For instance, the synthesis of Group 4 metal complexes with the related 1,8-diaminonaphthalene ligand system illustrates a general preparative methodology. In this process, the diamine is first N,N'-disilylated. Subsequent deprotonation yields a dilithiated intermediate, which is then reacted with metal tetrachlorides like TiCl₄ or ZrCl₄ to produce the corresponding diamido-metal(IV) dichloride complexes acs.org.

The characterization of these metal chelates is crucial for confirming their structure and understanding their properties. Standard analytical techniques employed include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure in solution.

UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex.

Elemental Analysis: To confirm the empirical formula of the synthesized compounds nih.gov.

Single-Crystal X-ray Diffraction: This provides definitive proof of the molecular structure, including bond lengths, bond angles, and the coordination geometry around the metal center acs.org.

Table 1: General Synthesis and Characterization of Diaminonaphthalene Metal Chelates

| Step | Description | Common Techniques | Purpose |

| 1. Ligand Synthesis | Reaction of diaminonaphthalene with aldehydes/ketones to form a Schiff base or other derivative. | NMR, IR Spectroscopy | To form a suitable chelating molecule. |

| 2. Complexation | Reaction of the ligand with a metal salt (e.g., PdCl₂, TiCl₄) in a solvent. | Stirring, Heating/Reflux | To coordinate the metal ion with the ligand. |

| 3. Isolation | The resulting solid complex is isolated by filtration and purified. | Filtration, Recrystallization | To obtain the pure metal chelate. |

| 4. Characterization | The structure and properties of the complex are determined. | X-ray Diffraction, UV-Vis, NMR | To confirm the identity and purity of the product. |

Spin Crossover Complexes with Diaminonaphthalene-Based Ligands

Derivatives of diaminonaphthalene are instrumental in the development of spin crossover (SCO) complexes, a class of smart materials that can switch between two different electronic spin states. These materials are typically based on iron(II) coordinated to nitrogen-donor ligands. The spin state transition, from a low-spin (LS) state to a high-spin (HS) state, can be triggered by external stimuli such as temperature, pressure, or light.

Research has focused on synthesizing iron(II) complexes using Schiff base-like ligands derived from diaminonaphthalenes. The extended π-system of the naphthalene core is a key feature, as it can influence the cooperative interactions between adjacent complex molecules, which is critical for achieving sharp and hysteretic spin transitions.

The synthesis involves reacting the diaminonaphthalene-based ligand with an iron(II) salt. The resulting complexes are then characterized by single-crystal X-ray structure analysis, X-ray powder diffraction, and magnetic susceptibility measurements to investigate their SCO behavior. It has been shown that some of these iron(II) complexes exhibit thermal SCO, and in certain cases, display wide thermal hysteresis loops. This hysteresis is a form of molecular memory, making these materials promising for applications in data storage and switching devices.

Optical and Photophysical Properties of this compound Derivatives

Fluorescence and Absorbance Characteristics

The naphthalene core of this compound is an intrinsic chromophore and fluorophore. The presence of the two amino groups (–NH₂) significantly modulates its electronic and optical properties. These amino groups act as auxochromes, influencing the energy of the electronic transitions and typically causing a bathochromic (red) shift in the absorption and emission spectra compared to unsubstituted naphthalene.

The UV-visible absorption spectrum of diaminonaphthalene isomers, such as 2,3-diaminonaphthalene, shows a strong absorption band around 245 nm photochemcad.com. The fluorescence emission is also a key characteristic, with many naphthalene derivatives exhibiting strong fluorescence with high quantum yields rsc.org.

Studies on related 1-aminonaphthalene derivatives reveal important insights into their photophysical behavior. Key findings include:

Solvent Effects: The fluorescence properties can be highly dependent on the solvent. In nonpolar solvents, some N,N-dimethyl-1-aminonaphthalene derivatives exhibit fast internal conversion, a radiationless process that quenches fluorescence acs.org.

Substituent Effects: Adding other functional groups to the naphthalene ring can further tune the optical properties. For example, introducing silyl (B83357) groups can lead to further red-shifting of the absorption maxima and an increase in fluorescence intensity mdpi.com. Compounds with alkylamino substituents often become colored and can fluoresce strongly, with quantum yields reaching as high as 0.8 rsc.org.

Table 2: Photophysical Properties of a Naphthalene Derivative

| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φf) |

| 2,3-Diaminonaphthalene | Methanol | 245 | Not specified | 0.54 |

Data sourced from PhotochemCAD database for a representative diaminonaphthalene isomer. photochemcad.com

Design of Photoluminescent Polymers

Aromatic diamines, including this compound, are valuable monomers for the synthesis of photoluminescent conjugated polymers. By incorporating the rigid, π-electron-rich naphthalene unit into a polymer backbone, materials with desirable optical and electronic properties can be created. These polymers are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and sensors.

The polymerization of diaminonaphthalenes can be achieved through methods like interfacial synthesis, leading to the formation of polymer nanoparticles. For example, poly(diaminonaphthalene) nanoparticles have been synthesized and shown to possess unique functionalities acs.org. The extended conjugation along the polymer chain typically results in materials that absorb and emit light at longer wavelengths than the corresponding monomer. The photophysical properties of these polymers can be tuned by selecting the specific isomer of diaminonaphthalene and by introducing different co-monomers into the polymer structure.

Photochemical Reactions and Photo-Responsive Materials

The naphthalene moiety is photoactive and can undergo various photochemical reactions, making its derivatives, including this compound, attractive building blocks for photo-responsive materials. These materials can change their properties upon exposure to light, enabling applications in areas like optical switching, data storage, and soft robotics.

One area of investigation is the photochemical reactivity of the diaminonaphthalene core itself. For instance, irradiation of the related 1,8-diaminonaphthalene with a high-pressure mercury lamp in the presence of oxygen has been studied to understand its photo-oxidative pathways ekb.egresearchgate.net.

Furthermore, the naphthalene ring can participate in photochemical cycloaddition reactions. The photochemical reaction of a diamidocarbene with 1-bromonaphthalene (B1665260) has been shown to result in a double cyclopropanation product nih.gov. Such reactions, when carried out in the solid state, can be used to create materials that change their shape or color in response to light. By incorporating naphthalene derivatives into molecular crystals or polymers, it is possible to engineer materials that exhibit photo-induced bending or other macroscopic responses, driven by the underlying photochemical transformations of the naphthalene units.

Analytical Chemistry Applications and Electrochemical Investigations

Electrochemical Behavior of 1,7-Diaminonaphthalene

A thorough review of scientific databases reveals a significant gap in the literature regarding the electrochemical behavior of this compound. While general principles of aromatic amines suggest it would undergo oxidation, specific studies are not available.

Cyclic Voltammetry and Chronoamperometry Studies

No specific studies detailing the cyclic voltammetry or chronoamperometry of this compound could be identified. Such studies are crucial for understanding the electrochemical processes, including the reversibility of redox reactions and the diffusion characteristics of the molecule.

Redox Potentials and Electron Transfer Mechanisms

Detailed information on the redox potentials and electron transfer mechanisms of this compound is not available. This data is fundamental to understanding its potential as a redox mediator or in charge-transfer applications.

Electrocatalytic Properties

There is no available research on the electrocatalytic properties of this compound or its corresponding polymer, poly(this compound). The ability of this compound to catalyze electrochemical reactions remains an unexplored area of research.

Poly(this compound) in Electrochemical Sensor Development

The development of electrochemical sensors based on poly(this compound) is not documented in the available literature. Research in this area has predominantly focused on polymers derived from other diaminonaphthalene isomers.

Fabrication of Modified Electrodes

No published methods for the fabrication of electrodes modified with poly(this compound) were found. The electropolymerization conditions and characterization of such a polymer film have not been reported.

Sensing Mechanisms for Ions and Small Molecules

In the absence of fabricated poly(this compound) modified electrodes, there are no studies on their sensing mechanisms for the detection of specific ions or small molecules. Therefore, no data is available to construct tables on their analytical performance, such as linear ranges, detection limits, and sensitivity.

Electropolymerization for Sensor Fabrication

The electropolymerization of diaminonaphthalene (DAN) isomers is a prominent technique for fabricating robust and sensitive electrochemical sensors. This process involves the electrochemical oxidation of the DAN monomer, leading to the formation of a conductive polymer film, poly(diaminonaphthalene) (PDAN), on an electrode surface. While specific studies on the this compound isomer are not extensively detailed in available literature, the principles of electropolymerization are well-established for other isomers like 1,5-DAN and 1,8-DAN, and these methods are directly applicable.

The resulting PDAN films are rich in amine groups, which serve as effective coordination sites for various analytes, particularly metal ions. The polymer matrix can also be combined with other materials, such as metal oxide nanoparticles, to create hybrid films with enhanced electrochemical properties.

Research Findings:

Heavy Metal Ion Sensing: A sensor fabricated by electropolymerizing 1,5-diaminonaphthalene on a screen-printed electrode demonstrated effective detection of lead ions (Pb²⁺). The amine and secondary amino groups on the polymer chain were crucial for their sensitivity to the heavy metal ions.

Nitrate (B79036) Ion Detection: A hybrid film composed of poly(1,8-diaminonaphthalene) and copper oxide particles has been successfully used for the electrochemical detection of nitrate ions. The polymer film provides mechanical stability and a uniform dispersion for the copper particles, leading to a sensor with high reproducibility and a low detection limit of 0.5 μM.

Water Sensing: Nanofibers of poly(1,5-diaminonaphthalene), prepared via catalytic chemical polymerization, have been used to fabricate a water sensor for nonaqueous solvents. The sensor's response was found to be comparable to the Karl Fischer titration method, with a detection limit of 0.01% water in acetonitrile.

The electropolymerization process can be controlled by various electrochemical parameters, such as the applied potential or current, deposition time, and the monomer concentration, allowing for the fine-tuning of the resulting polymer film's thickness and morphology.

Spectroscopic Characterization Techniques for this compound and its Derivatives

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound and its derivatives. These methods provide detailed information on the molecular structure, vibrational modes, and elemental composition.

Advanced NMR Spectroscopy (1D, 2D) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide critical information about the chemical environment of each hydrogen and carbon atom in the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum would show distinct signals for the aromatic protons on the naphthalene (B1677914) ring and the protons of the two amino (-NH₂) groups. The chemical shifts (δ) and coupling constants (J) of the aromatic protons are influenced by their position relative to the two amino groups, leading to a complex but interpretable splitting pattern.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, ten distinct signals would be expected for the carbon atoms of the naphthalene core, with the carbons bonded to the amino groups (C1 and C7) showing characteristic chemical shifts.

Two-Dimensional (2D) NMR techniques further clarify the molecular structure by showing correlations between different nuclei:

COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled to each other, helping to trace the connectivity of protons within the naphthalene ring system.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton(s).

| Nucleus | Technique | Expected Chemical Shift Range (ppm) | Information Provided |

|---|---|---|---|

| ¹H | 1D NMR | ~6.5 - 8.0 (Aromatic), ~3.5 - 5.0 (Amine) | Electronic environment and number of different types of protons. |

| ¹³C | 1D NMR | ~105 - 150 | Number and electronic environment of unique carbon atoms. |

| ¹H-¹H | COSY | N/A | Shows proton-proton (J-coupling) connectivity. |

| ¹H-¹³C | HSQC | N/A | Correlates carbons with their directly attached protons. |

| ¹H-¹³C | HMBC | N/A | Shows long-range (2-3 bond) correlations between protons and carbons. |

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a unique "molecular fingerprint" for this compound.

Infrared (FTIR) Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by the molecule, exciting vibrational modes that cause a change in the dipole moment. Key functional groups in 1,7-DAN, such as the N-H bonds of the amino groups and the C-H and C=C bonds of the aromatic ring, give rise to characteristic absorption bands.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser). It is sensitive to vibrational modes that cause a change in the polarizability of the molecule. It is particularly useful for observing the vibrations of the non-polar C=C bonds in the naphthalene core.

Key Vibrational Modes for Diaminonaphthalenes:

N-H Stretching: Typically observed in the IR spectrum as one or two sharp bands in the region of 3300-3500 cm⁻¹.

Aromatic C-H Stretching: Found just above 3000 cm⁻¹.

Aromatic C=C Stretching: Appear as a series of bands in the 1400-1650 cm⁻¹ region.

N-H Bending (Scissoring): A strong band usually appears around 1600-1650 cm⁻¹ in the IR spectrum.

C-H Bending (Out-of-plane): Strong bands in the IR spectrum between 650-900 cm⁻¹, which are diagnostic of the substitution pattern on the aromatic ring.

The table below summarizes typical vibrational frequencies observed for diaminonaphthalene isomers.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Technique | Description |

|---|---|---|---|

| N-H Stretch | 3300 - 3500 | FTIR | Asymmetric and symmetric stretching of the amino group N-H bonds. |

| Aromatic C-H Stretch | 3000 - 3100 | FTIR, Raman | Stretching of the C-H bonds on the naphthalene ring. |

| N-H Bend | 1600 - 1650 | FTIR | Scissoring vibration of the H-N-H angle. |

| Aromatic Ring C=C Stretch | 1400 - 1650 | FTIR, Raman | Stretching vibrations within the aromatic rings. Often multiple bands are seen. |

| C-N Stretch | 1250 - 1350 | FTIR | Stretching of the bond between the aromatic ring and the nitrogen atom. |

| Aromatic C-H Out-of-Plane Bend | 650 - 900 | FTIR | Bending of C-H bonds out of the plane of the aromatic ring. Highly diagnostic of substitution patterns. |

Mass Spectrometry for Compound Identification and Derivatization Studies

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. The molecular formula of this compound is C₁₀H₁₀N₂, giving it a monoisotopic mass of approximately 158.08 g/mol .

In electron ionization (EI-MS), the primary observation is the molecular ion peak (M⁺•) at an m/z of 158. The presence of two nitrogen atoms means the molecular weight adheres to the "nitrogen rule" by being an even number. The fragmentation of diaminonaphthalenes typically involves the loss of small molecules or radicals. For related isomers, prominent fragment ions are often observed at m/z 130, corresponding to the loss of an amino radical (-NH₂) followed by the loss of HCN.

Derivatization Studies: this compound can also be used as a derivatizing agent or as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. For instance, the related isomer 1,5-DAN is an effective matrix for the analysis of small molecules and lipids. The amino groups of DAN isomers can react with other molecules, such as aldehydes or carboxylic acids, to form Schiff bases or amides. This derivatization can improve the ionization efficiency and detection sensitivity of the target analytes in a mass spectrometer.

| m/z Value | Proposed Fragment/Ion | Significance |

|---|---|---|

| 158 | [C₁₀H₁₀N₂]⁺• (Molecular Ion) | Confirms the molecular weight of the compound. |

| 159 | [M+1]⁺• | Isotope peak due to the natural abundance of ¹³C. |

| 130 | [M - N₂H₂]⁺• or [M - HCN - H]⁺• | Common fragment in diaminonaphthalene isomers, indicating loss from the amine groups and ring structure. |

Advanced Synthetic Applications of 1,7 Diaminonaphthalene As a Building Block

Synthesis of Complex Organic Molecules

The strategic placement of the amino groups in 1,7-diaminonaphthalene allows it to be a key component in the synthesis of diverse and functional molecules. Unlike its 1,8-isomer, where the proximate amino groups readily form cyclic perimidine structures, the more separated groups of the 1,7-isomer favor the formation of linear chains and other complex scaffolds.

Precursor for Azo Dyes

Aromatic amines are fundamental components in the synthesis of azo dyes, and this compound is a suitable candidate for this class of reactions. The general synthesis of azo dyes involves a two-step process: diazotization followed by azo coupling .

In this process, a primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. This salt then acts as an electrophile in a coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or another amine, to form the characteristic azo bond (-N=N-), which is the chromophore responsible for the color of the dye .

Given that this compound possesses two primary amino groups, it can be either mono- or bis-diazotized. This allows for the creation of monoazo, bisazo, or even more complex polyazo dyes. For instance, a bis-diazotized diaminonaphthalene can react with two equivalents of a coupling component to form a bisazo dye jetir.org. A concrete example illustrating the use of the 1,7-naphthalene scaffold in complex dye synthesis is the formation of C.I. Direct Brown 202, a trisazo dye, which utilizes 1,7-Cleve's acid (an aminonaphthalenesulfonic acid) as a key intermediate in its multi-step synthesis jetir.org.

Table 1: General Steps in Azo Dye Synthesis from a Diamine

| Step | Process | Description |

| 1 | Diazotization | The aromatic diamine (e.g., this compound) is treated with nitrous acid at 0-5°C to convert one or both amino groups into diazonium salt groups (-N₂⁺). |

| 2 | Azo Coupling | The diazonium salt solution is added to an electron-rich coupling component (e.g., a naphthol or aniline derivative). The electrophilic diazonium group attacks the activated ring of the coupling component to form the azo bridge (-N=N-). |

Intermediates in Fine Chemical Synthesis

The distinct regiochemistry of this compound makes it a valuable intermediate in the synthesis of fine chemicals, particularly high-performance polymers. The separation between the 1- and 7-amino groups allows it to act as a monomer in polymerization reactions, leading to the formation of linear polymer chains with desirable properties.

This is in contrast to isomers like 1,8-diaminonaphthalene (B57835), where the proximity of the amino groups favors intramolecular cyclization. The 1,7-isomer, along with the 1,5-isomer, is well-suited for creating linear polymers such as polyamides and polyimides. These polymers are known for their high thermal stability, mechanical strength, and chemical resistance.

The synthesis of polyimides from a diamine monomer like this compound typically involves a two-step process:

Polycondensation: The diamine is reacted with a tetracarboxylic dianhydride in a polar aprotic solvent to form a poly(amic acid) precursor.

Imidization: The poly(amic acid) is then converted into the final polyimide through thermal or chemical dehydration, which closes the imide ring.

While specific studies detailing the synthesis of polyimides from this compound are not as common as for other isomers, the fundamental reactivity of its diamine structure makes it a suitable candidate for creating such high-performance materials mdpi.com. Research on polyimides derived from other naphthalene (B1677914) diamine isomers, such as 1,5-diaminonaphthalene and 2,6-diaminonaphthalene, has demonstrated the excellent thermal and mechanical properties that the rigid naphthalene core imparts to the polymer backbone mdpi.comresearchgate.net.

Building Blocks for Medicinal Chemistry Research

The naphthalene scaffold is a recognized structural motif in medicinal chemistry, and its derivatives have been explored for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties mdpi.com. Diaminonaphthalenes serve as versatile starting materials for synthesizing more complex molecules with potential therapeutic applications. A common strategy involves the derivatization of the amino groups to form Schiff bases.

Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or a ketone. These compounds and their metal complexes are of significant interest in medicinal chemistry due to their broad spectrum of biological activities jetir.orgscirp.orgresearchgate.net. For instance, Schiff bases derived from 1,8-diaminonaphthalene and various aldehydes have been synthesized and evaluated for their antimicrobial and antioxidant properties scirp.org. Similarly, Schiff bases derived from 1,5-diaminonaphthalene have been tested against different bacterial strains researchgate.net.

While specific research focusing on the biological activities of Schiff bases derived from this compound is limited in the available literature, the established reactivity and biological potential of other diaminonaphthalene isomers suggest a promising area for future investigation. The synthesis would typically involve the reaction of this compound with two equivalents of an appropriate aldehyde or ketone.

Table 2: Potential Biologically Active Compounds from Diaminonaphthalene Isomers

| Diamine Isomer | Derivative Type | Investigated Biological Activity |

| 1,8-Diaminonaphthalene | Schiff Bases | Antimicrobial, Antioxidant scirp.org |

| 1,5-Diaminonaphthalene | Schiff Bases | Antibacterial researchgate.net |

| This compound | Schiff Bases | Potential for similar biological activities (area for research) |

Role in Organic Synthesis Methodology Development

While this compound is primarily used as a structural building block, the unique electronic and steric properties of its derivatives hold potential for applications in the development of new synthetic methodologies.

Catalyst in Organic Reactions

Schiff base ligands derived from diamines can form stable complexes with various transition metals. These metal complexes are widely studied for their catalytic activity in a range of organic transformations rsc.orgresearchgate.net. The ligand structure, including the diamine backbone, plays a crucial role in tuning the electronic and steric environment of the metal center, thereby influencing the catalyst's activity and selectivity.

For example, metal complexes of Schiff bases derived from 1,8-diaminonaphthalene have been investigated for their catalytic properties researchgate.net. Although direct studies on the catalytic applications of this compound-derived metal complexes are not prominent, the principles remain applicable. By condensing this compound with suitable aldehydes or ketones (like salicylaldehyde), multidentate Schiff base ligands can be synthesized. These ligands can then chelate to metal ions (e.g., Cu(II), Co(II), Ni(II)), creating complexes with potential catalytic activity in reactions such as oxidations, reductions, or carbon-carbon bond-forming reactions. The specific geometry imposed by the 1,7-naphthalene backbone would be a key factor in determining the catalytic performance of such complexes.

Reagent in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials. Diamines are often used as key components in MCRs to generate heterocyclic libraries.

While there is a lack of specific examples in the scientific literature of this compound being used as a reagent in well-known MCRs like the Ugi or Biginelli reactions, its structure is theoretically amenable to such transformations. Its two nucleophilic nitrogen centers could potentially react with electrophiles generated in situ during an MCR, leading to the formation of complex heterocyclic systems. The development of new MCRs is an active area of research, and the use of less common building blocks like this compound could lead to the discovery of novel molecular scaffolds.

Chiral Auxiliaries and Ligands for Asymmetric Synthesis

A comprehensive review of scientific literature reveals a notable scarcity of research dedicated to the application of this compound as a primary building block for the synthesis of chiral auxiliaries and ligands in the field of asymmetric synthesis. While other isomers of diaminonaphthalene, such as 1,8-diaminonaphthalene and 1,1'-bi-2-naphthylamine (BINAM), have been more extensively investigated for these purposes, the potential of the 1,7-isomer remains a largely unexplored area.

The principles of asymmetric synthesis rely on the use of chiral molecules to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer or diastereomer over another. Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct a stereoselective transformation. After the desired reaction, the auxiliary is removed, having served its purpose of inducing chirality. Chiral ligands, on the other hand, coordinate to a metal center to form a chiral catalyst that can repeatedly facilitate a stereoselective reaction.

The efficacy of a chiral auxiliary or ligand is often dictated by its structural rigidity, the defined spatial arrangement of its functional groups, and its ability to create a sterically and/or electronically differentiated environment around the reactive center. Diamines are particularly valuable scaffolds for the design of chiral ligands due to their ability to form stable chelate complexes with a variety of metals.

In theory, the C2-symmetric framework of a derivatized this compound could offer a unique stereochemical environment. The fixed orientation of the two amino groups on the naphthalene core could provide a rigid backbone for the construction of chiral ligands. Modification of these amino groups with chiral substituents could lead to the formation of novel C2-symmetric ligands. Such ligands could potentially be applied in a range of metal-catalyzed asymmetric reactions, including hydrogenations, carbon-carbon bond-forming reactions, and hydrosilylations.

However, despite this theoretical potential, a thorough search of established chemical databases and scholarly articles does not yield specific examples of chiral auxiliaries or ligands derived from this compound being successfully applied in asymmetric synthesis with detailed research findings, such as enantiomeric excess (ee) values or specific reaction yields. For instance, a study on 2,7-diamino derivatives of naphthalene containing chiral substituents explored their use as fluorescent detectors for optically active compounds, but this does not extend to applications in asymmetric synthesis and pertains to a different isomer. researchgate.net

The lack of published research in this specific area suggests that either the synthesis of suitable chiral derivatives of this compound is challenging, or the resulting auxiliaries and ligands have not demonstrated sufficient efficacy to warrant detailed reporting. Further research would be necessary to explore the synthetic accessibility of chiral this compound derivatives and to evaluate their potential as auxiliaries and ligands in asymmetric catalysis.

Emerging Research Areas and Interdisciplinary Studies

1,7-Diaminonaphthalene in Organic Electronics and Optoelectronics

The field of organic electronics leverages the tunable properties of carbon-based molecules and polymers to create flexible, lightweight, and cost-effective electronic devices. Diaminonaphthalene isomers, as a class of compounds, are being investigated for their semiconductor properties. The amino groups act as electron-donating substituents, which significantly influence the electronic energy levels of the naphthalene (B1677914) core and, consequently, the material's charge transport capabilities. While direct experimental application of 1,7-DAN in devices is still an emerging area, the study of related isomers provides a strong basis for its potential.

Charge transport in organic materials like this compound is fundamentally governed by the movement of electrons and holes through the molecular structure. This process is highly dependent on the molecular arrangement in the solid state and the electronic coupling between adjacent molecules. In charge-transfer complexes, which can be formed between electron-donating molecules like diaminonaphthalenes and electron-accepting molecules, the charge transport properties are particularly significant.

These complexes can form either mixed stacks (with alternating donor and acceptor molecules) or segregated stacks (with separate stacks of donor and acceptor molecules). Most neutral donor-acceptor complexes form mixed stacks and typically exhibit semiconducting behavior. Although these materials contain both hole-transporting (donor) and electron-transporting (acceptor) units, the majority of such crystals show only one type of charge transport, often n-channel (electron) transport. The specific charge polarity is controlled by factors such as orbital symmetry and the degree of overlap between molecules. For instance, studies on complexes involving the related isomer 1,5-Diaminonaphthalene have shown p-channel (hole) transport characteristics, a trait influenced by the contribution of the next highest occupied molecular orbital (HOMO-1) to the electronic pathways.

Theoretical studies using Density Functional Theory (DFT) have been employed to calculate the fundamental electronic properties of diaminonaphthalene isomers, including 1,7-DAN. utq.edu.iq These calculations provide insights into key parameters that govern charge transport, such as ionization potential (related to hole injection) and electron affinity (related to electron injection).

| Compound | Ionization Potential (eV) | Electron Affinity (eV) | Energy Gap (eV) |

|---|---|---|---|

| Naphthalene | 8.12 | 0.15 | 7.97 |

| This compound | 6.98 | 0.58 | 6.40 |